![molecular formula C24H23BrN2O4 B4166175 4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4166175.png)
4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide
Übersicht
Beschreibung
4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, and it is a kinase inhibitor that targets multiple signaling pathways involved in cancer cell proliferation and angiogenesis.
Wissenschaftliche Forschungsanwendungen
4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in cancer treatment. It is a multi-targeted kinase inhibitor that targets several signaling pathways involved in cancer cell proliferation and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Moreover, it has shown promising results in the treatment of other types of cancer, such as thyroid, lung, and breast cancer.
Wirkmechanismus
The mechanism of action of 4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide involves the inhibition of several kinases involved in cancer cell proliferation and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. It also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in angiogenesis, and PDGFR-β, which is involved in tumor cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide are mainly related to its anti-cancer properties. Sorafenib inhibits the growth and proliferation of cancer cells by targeting multiple signaling pathways. It also inhibits angiogenesis, which is essential for the growth and spread of tumors. Sorafenib has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide in lab experiments is its multi-targeted kinase inhibition properties. This makes it a useful tool for studying the signaling pathways involved in cancer cell proliferation and angiogenesis. However, one of the limitations of using Sorafenib in lab experiments is its toxicity. Sorafenib has been shown to cause liver toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions for the research on 4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide include the development of new and more potent kinase inhibitors that can target multiple signaling pathways involved in cancer cell proliferation and angiogenesis. Moreover, the use of Sorafenib in combination with other anti-cancer drugs is an area of active research. The development of new drug delivery systems that can enhance the bioavailability and efficacy of Sorafenib is also an area of interest. Additionally, the identification of new biomarkers that can predict the response of cancer cells to Sorafenib is an area of active research.
Eigenschaften
IUPAC Name |
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(2-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O4/c1-3-30-22-7-5-4-6-21(22)27-24(29)17-8-14-20(15-9-17)31-16(2)23(28)26-19-12-10-18(25)11-13-19/h4-16H,3H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGCJYJKGLYJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(C)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4166095.png)

![methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4166099.png)
![4-(5-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4166101.png)
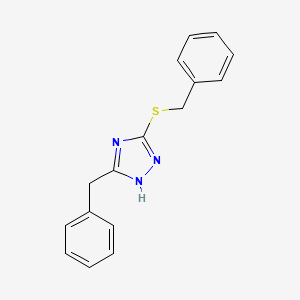
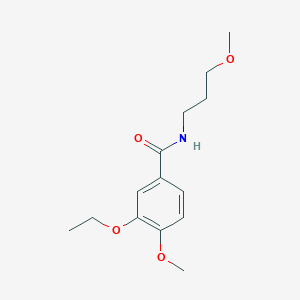
![N~2~-(2-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4166117.png)
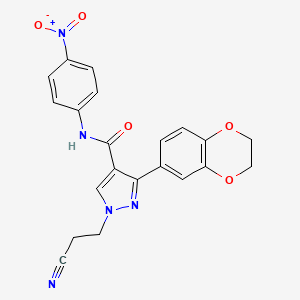
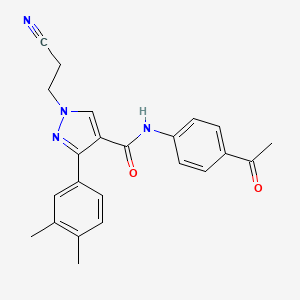
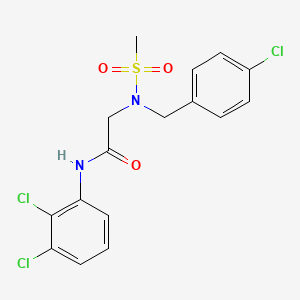
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)acetamide](/img/structure/B4166140.png)
![N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4166143.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4166145.png)
![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4166156.png)